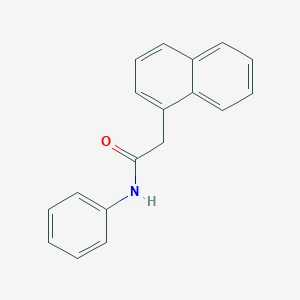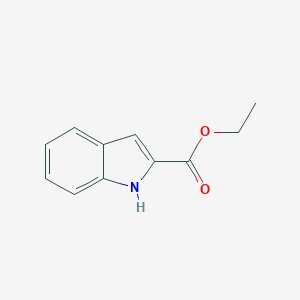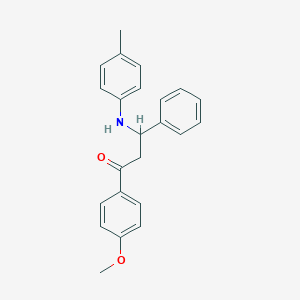![molecular formula C15H14O4 B386339 4-[(4-Methoxyphenoxy)methyl]benzoic acid CAS No. 303774-32-5](/img/structure/B386339.png)
4-[(4-Methoxyphenoxy)methyl]benzoic acid
Overview
Description
“4-[(4-Methoxyphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 303774-32-5 . It has a molecular weight of 258.27 and its IUPAC name is 4-[(4-methoxyphenoxy)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 401.1±30.0 °C at 760 mmHg . It has a flash point of 152.8±18.1 °C . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Synthesis of Cardiotonic Drugs : 4-[(4-Methoxyphenoxy)methyl]benzoic acid and its derivatives are used in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. The synthesis processes have been explored for their efficiency and yield optimization (D. Lomov, 2019).
Liquid Crystal Intermediates : Derivatives of 4-[(4-Methoxyphenoxy)methyl]benzoic acid act as intermediates in the creation of ferroelectric and antiferroelectric liquid crystals, which are essential in the development of various liquid crystal display technologies (Dou Qing, 2000).
Polyaniline Doping : Substituted benzoic acids, including 4-[(4-Methoxyphenoxy)methyl]benzoic acid, are used as dopants for polyaniline, a conducting polymer. These dopants influence the electrical and physical properties of polyaniline, making them suitable for various electronic applications (C. A. Amarnath & S. Palaniappan, 2005).
Antimicrobial and Molluscicidal Activities : Certain prenylated derivatives of 4-[(4-Methoxyphenoxy)methyl]benzoic acid exhibit antimicrobial and molluscicidal activities, which are beneficial in agricultural and pharmaceutical research (J. Orjala et al., 1993).
Luminescent Lanthanide Complexes : Complexes involving 4-[(4-Methoxyphenoxy)methyl]benzoic acid and lanthanide ions have been synthesized, showing potential for applications in luminescence and photonics due to their high brightness and monochromaticity (Tonghuan Liu et al., 2009).
Phenolic Compound Synthesis : It plays a role in the synthesis of various phenolic compounds, which are crucial in the creation of pharmaceuticals, fragrances, and industrial chemicals (D. Lomov, 2019).
Green Chemistry Applications : The acid and its derivatives are utilized in green chemistry applications, such as the environmentally friendly synthesis of 4-methoxybenzophenone (Huanhuan Zhang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNMUPSWAZQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-4-(3-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B386260.png)





![N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)

![2-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]phenol](/img/structure/B386278.png)
